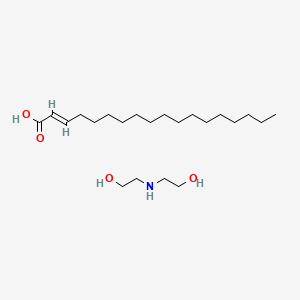
Einecs 270-592-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 270-592-5, also known as quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial and commercial applications due to its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides typically involves the reaction of benzyl chloride with a mixture of C12-16 alkyl dimethylamines. The reaction is carried out in the presence of a solvent, such as ethanol or isopropanol, and under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include benzyl alcohols or benzaldehydes.
Reduction: Reduced products include secondary or tertiary amines.
Substitution: Substituted products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as disinfectants and antiseptics due to their antimicrobial properties.
Medicine: Utilized in formulations for topical antiseptics and disinfectants.
Industry: Applied in water treatment, textile processing, and as preservatives in various products.
Mecanismo De Acción
The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This results in the death of the microorganism.
Comparación Con Compuestos Similares
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C10-16-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are unique due to their specific alkyl chain length (C12-16), which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances their antimicrobial efficacy and makes them suitable for a wide range of applications.
Propiedades
Número CAS |
68444-28-0 |
|---|---|
Fórmula molecular |
C22H45NO4 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h16-17H,2-15H2,1H3,(H,19,20);5-7H,1-4H2/b17-16+; |
Clave InChI |
KGVPAGDDAAYBGA-CMBBICFISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C(=O)O.C(CO)NCCO |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


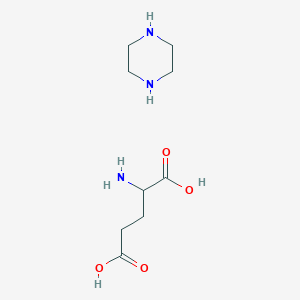

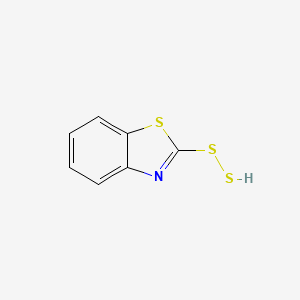
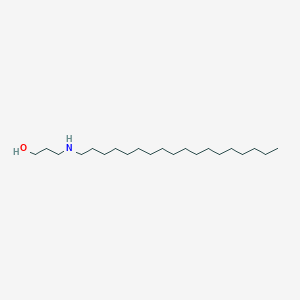

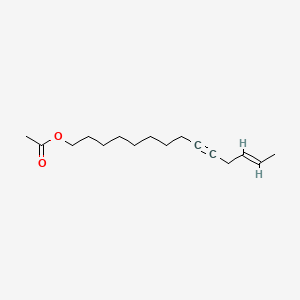
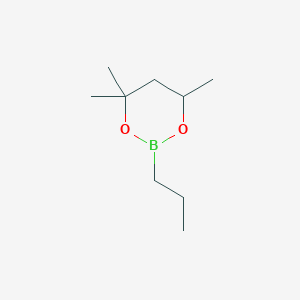



![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
